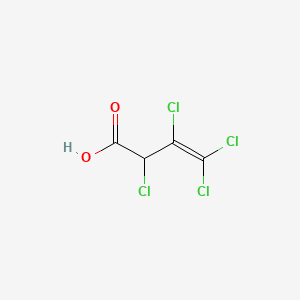

2,3,4,4-Tetrachloro-3-butenoic acid

Beschreibung

2,3,4,4-Tetrachloro-3-butenoic acid is a chlorinated aliphatic carboxylic acid with the molecular formula C₄H₃Cl₄O₂. It features a four-carbon chain containing a conjugated double bond (butenoic acid) and four chlorine substituents at positions 2, 3, 4, and 2. The carboxylic acid group enhances its polarity and reactivity, distinguishing it from non-functionalized chlorinated hydrocarbons.

Eigenschaften

CAS-Nummer |

2892-54-8 |

|---|---|

Molekularformel |

C4H2Cl4O2 |

Molekulargewicht |

223.9 g/mol |

IUPAC-Name |

2,3,4,4-tetrachlorobut-3-enoic acid |

InChI |

InChI=1S/C4H2Cl4O2/c5-1(3(7)8)2(6)4(9)10/h2H,(H,9,10) |

InChI-Schlüssel |

LJVPOYAGTBUSJW-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(=C(Cl)Cl)Cl)(C(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3,4,4-Tetrachloro-3-butensäure beinhaltet typischerweise die Chlorierung von Butensäurederivaten. Ein gängiges Verfahren ist die Reaktion von Tetrachlorcyclobutenon mit einem Alkohol in Gegenwart von Hexachlor-1,3-butadien . Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung spezifischer Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2,3,4,4-Tetrachloro-3-butensäure kann großtechnische Chlorierungsprozesse umfassen, bei denen spezielle Geräte zum Umgang mit den reaktiven Zwischenprodukten und zur Gewährleistung der Sicherheit eingesetzt werden. Der Prozess kann auch Reinigungsschritte umfassen, um die Verbindung in reiner Form zu isolieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2,3,4,4-Tetrachloro-3-butensäure hat mehrere wissenschaftliche Forschungsanwendungen:

Biologie: Die Reaktivität der Verbindung macht sie nützlich für die Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen.

Medizin: Die Forschung nach ihren potenziellen therapeutischen Anwendungen ist im Gange, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Sie wird zur Herstellung von Spezialchemikalien und Materialien verwendet, darunter Polymere und Harze.

Wirkmechanismus

Der Mechanismus, durch den 2,3,4,4-Tetrachloro-3-butensäure ihre Wirkungen ausübt, beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann als Elektrophil wirken und mit Nukleophilen in biologischen Systemen reagieren. Diese Reaktivität kann zur Modifikation von Proteinen und anderen Biomolekülen führen und ihre Funktion und Aktivität beeinflussen. Die spezifischen beteiligten Pfade hängen vom Kontext ihrer Verwendung und den Zielmolekülen ab.

Wissenschaftliche Forschungsanwendungen

2,3,4,4-Tetrachloro-3-butenoic acid has several scientific research applications:

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism by which 2,3,4,4-Tetrachloro-3-butenoic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chlorinated Alkenes and Dienes

Tetrachlorobutadiene (1,3-Butadiene, tetrachloro-)

- CAS RN : 58334-79-5 .

- Structure : C₄Cl₄; a fully chlorinated diene without functional groups.

- Physical State : Likely a liquid (common for low-MW chlorinated alkenes).

- Applications : Used as an intermediate in chemical synthesis or solvent.

- Key Differences: Lacks the carboxylic acid group, reducing polarity and reactivity toward nucleophiles. Higher volatility compared to 2,3,4,4-tetrachloro-3-butenoic acid due to the absence of hydrogen bonding .

Trichlorobutadienes

Chlorinated Aromatic Carboxylic Acids

2,3,4,5-Tetrachlorobenzoic Acid Derivatives

- Example: Benzoic acid, 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (CAS RN: 68568-54-7) .

- Structure : Aromatic ring with four chlorines and a perfluorinated sulfonyl group.

- Applications : Likely used in fluorosurfactants or specialty polymers due to fluorinated chains.

- Key Differences: Aromatic backbone confers greater thermal stability but reduces biodegradability compared to aliphatic this compound .

Polychlorinated Biphenyls (PCBs)

2,3,4,4'-Tetrachlorobiphenyl

- CAS RN : 33025-41-1 .

- Structure : Two aromatic rings with four chlorines.

- Applications: Historical use in electrical equipment; now regulated due to environmental persistence.

- Key Differences: Aromatic system and lack of functional groups make PCBs highly lipophilic and bioaccumulative. In contrast, this compound’s carboxylic acid group may enhance water solubility and biodegradability .

Chlorinated Phenoxy Acids

(2,4,5-Trichlorophenoxy)propionic Acid

- CAS RN : 93-78-7 .

- Structure: Aromatic phenoxy group with three chlorines and a propionic acid chain.

- Applications : Herbicidal activity (e.g., as esters in agrochemicals).

- Key Differences: Aromatic chlorination vs. aliphatic chlorination in the target compound. The phenoxy group enables radical-mediated degradation pathways, unlike the aliphatic double bond in this compound .

Comparative Data Table

| Compound | Molecular Formula | CAS RN | Key Functional Groups | Physical State | Applications |

|---|---|---|---|---|---|

| This compound | C₄H₃Cl₄O₂ | Not listed | Carboxylic acid, Cl | Solid (inferred) | Synthesis intermediate |

| Tetrachlorobutadiene | C₄Cl₄ | 58334-79-5 | Diene, Cl | Liquid | Solvent, intermediate |

| 2,3,4,4'-Tetrachlorobiphenyl | C₁₂H₆Cl₄ | 33025-41-1 | Biphenyl, Cl | Solid | Environmental standard |

| 2,3,4,5-Tetrachlorobenzoic acid derivative | C₁₈H₇Cl₄F₉NO₆SK | 68568-54-7 | Carboxylic acid, Cl, F | Solid | Fluorosurfactants |

Research Findings and Key Insights

- Reactivity: The carboxylic acid group in this compound enables salt formation and esterification, unlike non-functionalized chlorinated alkenes .

- Toxicity : Aliphatic chlorinated acids generally exhibit lower bioaccumulation than aromatic analogs (e.g., PCBs) but may still pose acute toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.